molecular formula C20H18N2O B5772911 2-(4-biphenylyl)-N-(3-pyridinylmethyl)acetamide

2-(4-biphenylyl)-N-(3-pyridinylmethyl)acetamide

Cat. No. B5772911
M. Wt: 302.4 g/mol
InChI Key: SRUDJIQKKBQOHI-UHFFFAOYSA-N
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Description

The introduction of compounds like “2-(4-biphenylyl)-N-(3-pyridinylmethyl)acetamide” often relates to their potential applications in medicinal chemistry, particularly as part of efforts to develop novel therapeutic agents. Their synthesis, molecular structure, and properties are studied to explore their biological activities and potential pharmaceutical uses.

Synthesis Analysis

Compounds with structural similarities to “2-(4-biphenylyl)-N-(3-pyridinylmethyl)acetamide” have been synthesized through various chemical reactions, often involving the coupling of biphenyl and pyridinylmethyl derivatives with acetamide or similar functional groups. These synthesis routes are critical for producing compounds with specific biological activities, such as selective kappa-opioid agonists (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is essential for characterizing the precise arrangements of atoms within compounds. This analysis aids in understanding the compound's reactivity, stability, and interaction with biological targets. For example, N-(2-Pyridyl)acetamide complexes have been studied to understand their coordination through pyridine-N and amide-O atoms (Nonoyama et al., 1975).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve their behavior as ligands in coordination chemistry or their reactivity in forming new bonds under specific conditions. Studies on related compounds have explored their use in synthesizing derivatives with potential anticancer activities through molecular docking analysis (Sharma et al., 2018).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for the practical application and formulation of pharmaceutical compounds. The crystal structure and DFT study of similar acetamide derivatives provide insights into their stability and potential interactions with biological molecules (Umezono & Okuno, 2015).

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity with other chemical entities, and stability under various conditions, are fundamental for predicting the behavior of these compounds in biological systems and during pharmaceutical formulation. The synthesis and reactivity of N-phenyl and pyridinyl derivatives have been extensively studied to understand their potential as intermediates in producing biologically active molecules (Davis & Healy, 2010).

properties

IUPAC Name

2-(4-phenylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-15-17-5-4-12-21-14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-12,14H,13,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDJIQKKBQOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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